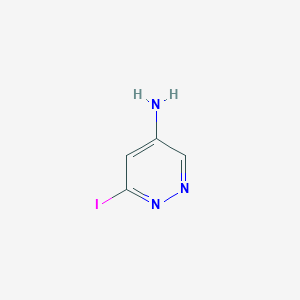

6-Iodopyridazin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4IN3 |

|---|---|

Molecular Weight |

221.00 g/mol |

IUPAC Name |

6-iodopyridazin-4-amine |

InChI |

InChI=1S/C4H4IN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) |

InChI Key |

NPPWVRBPUXPRBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1I)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodopyridazin 4 Amine

Direct Synthesis Routes from Pyridazine (B1198779) Precursors

Direct synthetic strategies involving the functionalization of a pre-existing pyridazine core are a common approach in heterocyclic chemistry. However, specific applications of these methods to produce 6-Iodopyridazin-4-amine (B6241061) are not documented.

Regioselective Iodination Strategies of Pyridazin-4-amines

The direct and regioselective iodination of pyridazin-4-amine at the 6-position would be a logical synthetic step. This would likely involve the use of an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an activating agent. The regioselectivity of such a reaction would be crucial and influenced by the electronic properties of the aminopyridazine ring. However, no studies detailing this specific transformation have been identified.

Amination Approaches for 6-Iodopyridazine Scaffolds

Conversely, the amination of a 6-iodopyridazine precursor at the 4-position represents another potential direct route. This would typically be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amino group or its equivalent displaces a suitable leaving group at the C4 position of a 6-iodopyridazine derivative. The feasibility of this approach would depend on the activation of the C4 position towards nucleophilic attack. Specific examples of this amination on a 6-iodopyridazine scaffold are not described in the available literature.

Sequential Functionalization Protocols for this compound Formation

A stepwise approach involving the sequential introduction of the amino and iodo groups onto the pyridazine ring is a plausible synthetic strategy. This could involve, for example, the initial introduction of a directing group to facilitate the regioselective installation of the first substituent, followed by the introduction of the second. No such detailed sequential functionalization protocols specifically leading to this compound have been published.

Indirect Synthetic Pathways

Indirect methods, starting from more complex or differently substituted pyridazine derivatives, could also be envisioned.

Transformation from Alternative Halogenated Pyridazine Derivatives

One of the more plausible, though undocumented, indirect routes could involve the transformation of other halogenated pyridazines. For instance, a starting material like 3,6-dichloropyridazin-4-amine could potentially undergo a series of reactions. This might include a selective dehalogenation at the 3-position followed by a halogen exchange reaction to replace the remaining chlorine at the 6-position with iodine. Catalytic hydrogenation is a known method for the dehalogenation of chloropyridazines, as demonstrated in the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine. However, the selective iodination of the resulting 6-chloro-pyridazin-4-amine or a related intermediate is not described.

A hypothetical reaction scheme is presented in the table below, illustrating a potential, yet unconfirmed, pathway.

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 3,6-Dichloropyridazin-4-amine | 1. Selective reaction at C6 | 4-Amino-3-chloro-6-iodopyridazine |

| 2. Dechlorination at C3 | This compound |

Convergent Synthesis Approaches to this compound

Convergent synthesis, which involves the assembly of the final molecule from several independently prepared fragments, is a powerful strategy for complex molecule synthesis. For this compound, this could hypothetically involve the condensation of a 1,2-dicarbonyl compound (or its equivalent) with hydrazine (B178648), where one of the fragments already contains the iodo and amino functionalities or precursors to them. No specific convergent synthetic routes for this compound have been reported.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes.

Reaction efficiency is also a critical factor, encompassing not just the yield but also the ease of workup and purification. A well-optimized reaction will have a high yield and produce the desired product with high purity, minimizing the need for extensive purification steps that consume additional solvents and energy.

The development and use of environmentally benign solvents is a cornerstone of green chemistry. Traditional volatile organic compounds (VOCs) used as solvents can have significant environmental and health impacts. Research into greener alternatives is ongoing. For the synthesis of pyridazine derivatives, ionic liquids have been explored as a green reaction medium. wipo.int Ionic liquids are non-volatile and can often be recycled, reducing waste. Another approach is the use of solvent-free reaction conditions, such as mechanical grinding, which has been successfully applied to the iodination of pyrimidine derivatives. nih.gov This method eliminates the need for a solvent altogether, significantly reducing the environmental footprint of the synthesis.

Table 3: Green Chemistry Approaches to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing the reaction to maximize the incorporation of reactant atoms into the final product. |

| Use of Safer Solvents | Exploring the use of water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents and harsh conditions. |

| Energy Efficiency | Optimizing reaction temperature and exploring alternative energy sources like microwave irradiation to reduce energy consumption. |

Sustainable Reagent and Catalyst Selection

The development of synthetic routes for this compound with a focus on sustainability is a critical aspect of modern medicinal and process chemistry. While specific literature on green synthesis for this exact molecule is not extensively detailed, principles of sustainable chemistry can be applied to its synthesis by selecting environmentally benign reagents and catalysts. The primary strategy involves the sustainable formation of the 4-aminopyridazine precursor, followed by a regioselective and eco-friendly iodination step.

A plausible sustainable pathway to this compound begins with the synthesis of 4-aminopyridazine. A common precursor for this is 3,6-dichloropyridazin-4-amine. Traditional dehalogenation methods often employ stoichiometric reducing agents that generate significant waste. A greener alternative is the use of catalytic hydrogenation.

Sustainable Synthesis of 4-Aminopyridazine

Catalytic transfer hydrogenation or direct hydrogenation using molecular hydrogen with a recyclable catalyst such as palladium on carbon (Pd/C) represents a more sustainable approach for the dehalogenation of 3,6-dichloropyridazin-4-amine. This method offers high atom economy and avoids the use of hazardous reducing agents. The selection of a green solvent is also crucial for enhancing the sustainability of this step.

Table 1: Proposed Sustainable Conditions for the Synthesis of 4-Aminopyridazine

| Reaction Step | Starting Material | Reagents/Catalyst | Solvent | Sustainable Aspects |

|---|---|---|---|---|

| Dehalogenation | 3,6-Dichloropyridazin-4-amine | H2 gas or formate (B1220265) salt (transfer hydrogenation), Pd/C (recyclable catalyst) | Ethanol (B145695) or Water (renewable/benign solvents) | High atom economy, avoidance of toxic reducing agents, recyclable catalyst, use of green solvents. |

Sustainable Iodination of 4-Aminopyridazine

The subsequent step, the regioselective iodination of 4-aminopyridazine to yield this compound, presents a significant challenge from a green chemistry perspective. Traditional iodination methods often involve harsh reagents and produce stoichiometric amounts of waste. Modern, more sustainable approaches focus on catalytic methods and the use of safer iodinating agents.

One promising eco-friendly approach is the use of molecular iodine (I2) as the iodine source in combination with a suitable catalyst and a green oxidant. This avoids the use of pre-functionalized and often more hazardous iodinating reagents.

Another sustainable strategy is mechanochemistry, which involves solvent-free reactions conducted by grinding the reactants together. This technique has been successfully applied to the iodination of other heterocyclic systems, such as pyrimidines, using solid iodine and a silver salt as a catalyst. rsc.orgnih.govnih.gov This approach dramatically reduces solvent waste and can lead to shorter reaction times and higher yields.

The table below outlines potential sustainable reagents and catalysts for the selective iodination of 4-aminopyridazine.

Table 2: Proposed Sustainable Reagents and Catalysts for the Iodination of 4-Aminopyridazine

| Method | Iodine Source | Catalyst/Promoter | Solvent/Conditions | Sustainable Aspects |

|---|---|---|---|---|

| Catalytic Iodination | Molecular Iodine (I2) | Palladium(II) acetate | Green solvents (e.g., ethanol, water) | High atom economy of iodine, catalytic use of metal. |

| Mechanochemistry | Solid Iodine (I2) | Silver nitrate (AgNO3) | Solvent-free, grinding | Elimination of solvent waste, reduced energy consumption, potentially shorter reaction times. rsc.orgnih.govnih.gov |

| Oxidative Iodination | Potassium Iodide (KI) | Hydrogen Peroxide (H2O2) | Water | Water as the only byproduct from the oxidant, use of a benign solvent. |

The choice of a specific sustainable method would depend on its ability to achieve the desired regioselectivity for the iodination at the 6-position of the 4-aminopyridazine ring. The amino group at the 4-position is an activating group and will direct the electrophilic iodine to specific positions. Careful optimization of the catalyst, solvent, and reaction conditions is necessary to ensure the selective formation of this compound while adhering to the principles of green chemistry.

Chemical Reactivity and Derivatization of 6 Iodopyridazin 4 Amine

Reactivity at the Iodine Moiety (C-I bond activation)

The C-I bond in 6-Iodopyridazin-4-amine (B6241061) is susceptible to activation by transition metal catalysts, particularly palladium and copper. The high polarizability and relative weakness of the C-I bond make it an excellent electrophilic partner for oxidative addition, which is the key initiating step in many cross-coupling catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied to heteroaryl halides like this compound. researchgate.net The electron-deficient nature of the pyridazine (B1198779) ring generally enhances its reactivity as an electrophile in these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. It is one of the most versatile methods for aryl-aryl or aryl-heteroaryl bond formation due to the mild reaction conditions and the commercial availability of a vast range of boronic acids. mdpi.com For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position. Studies on similar 3-amino-6-halopyridazines have demonstrated successful Suzuki couplings to produce 3-amino-6-arylpyridazines. nih.gov

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org It is catalyzed by a combination of palladium and a copper(I) salt (typically CuI) in the presence of an amine base. youtube.com This method is highly efficient for the synthesis of arylalkynes. For this compound, Sonogashira coupling provides a direct route to 6-alkynyl-pyridazin-4-amine derivatives, which are valuable intermediates for further synthesis. While traditional conditions are robust, copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org Applying this reaction to this compound would yield 6-vinyl-pyridazin-4-amine derivatives, functionalizing the core with an olefinic moiety.

Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups, making it highly effective for transformations on complex molecules. organic-chemistry.org The reaction has been successfully applied to related iodo-pyridazine systems, indicating its suitability for derivatizing this compound. researchgate.net

The success of palladium-catalyzed cross-coupling reactions on heteroaryl substrates is highly dependent on the choice of catalyst and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

For electron-rich heteroaryl halides, sterically hindered and electron-rich phosphine (B1218219) ligands are often required to promote the challenging oxidative addition step and subsequent reductive elimination. Common examples include tri(tert-butyl)phosphine ((t-Bu)₃P) and biaryl phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig. N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can form highly stable and active palladium catalysts. mdpi.comlibretexts.org

In the context of pyridazine chemistry, catalyst screening is crucial for optimizing reaction yields and minimizing side reactions. For Suzuki-Miyaura reactions on related halopyridazines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been commonly employed as a reliable catalyst precursor. nih.gov

The table below summarizes typical catalyst systems used for cross-coupling reactions on iodo-heterocycles, which are applicable to this compound.

| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (often integral) | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, AsPh₃ | (None required) | Toluene, DMF, Dioxane | 80-110 |

All four major palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three fundamental steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo-substrates highly reactive in this step. The product is a square planar Pd(II) complex.

Transmetalation (for Suzuki, Sonogashira, and Stille): The organic group from the coupling partner (organoboron, organocopper acetylide, or organostannane) is transferred to the palladium center, displacing the iodide. This step regenerates the halide salt as a byproduct.

Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

β-Hydride Elimination (for Heck): Following migratory insertion, a hydrogen atom on the adjacent carbon is eliminated, which then reductively eliminates with the halide on the palladium to form HX and regenerate the Pd(0) catalyst.

The electron-deficient pyridazine ring facilitates the initial oxidative addition step, making it a good substrate for these reactions.

The utility of these cross-coupling reactions lies in their broad scope, allowing for the introduction of a wide variety of substituents.

Suzuki Reaction: A vast array of aryl, heteroaryl, vinyl, and even some alkyl boronic acids and esters can be used, including those with sensitive functional groups. A limitation can be competitive side reactions, such as protodeboronation of the boronic acid under the basic reaction conditions. nih.gov

Sonogashira Reaction: The reaction is generally tolerant of many functional groups on both the alkyne and the aryl halide. nih.gov A primary limitation is the requirement for a terminal alkyne (C-H bond). Dimerization of the alkyne (Glaser coupling) can be a significant side reaction, which is often suppressed by using a copper-free system or careful control of reaction conditions.

Heck Reaction: The reaction works best with electron-deficient alkenes (e.g., acrylates, styrenes) but can be applied to a wider range of olefins. A major limitation is control over regioselectivity when using unsymmetrical alkenes. mdpi.com

Stille Reaction: This reaction has an exceptionally broad scope and is renowned for its tolerance of functional groups. wikipedia.org The main and significant limitation is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product. organic-chemistry.org

The Ullmann reaction and its modern variants are copper-catalyzed cross-couplings that are particularly effective for forming carbon-heteroatom bonds (C-N, C-O, C-S). wikipedia.orgorganic-chemistry.org These reactions are excellent alternatives to palladium-catalyzed methods like the Buchwald-Hartwig amination, especially for certain substrates.

For this compound, the Ullmann condensation (specifically, the Goldberg reaction for C-N bond formation) is a highly relevant transformation. wikipedia.org It allows for the coupling of the C-6 position with amines, amides, or N-heterocycles. Modern protocols often use a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base. The choice of ligand is critical for achieving high yields under mild conditions. Amino acids (like L-proline) and diamines have proven to be particularly effective ligands. nih.govnih.gov

A key challenge when working with this compound is the presence of the unprotected primary amino group at the C-4 position, which can potentially coordinate to the copper catalyst or undergo side reactions. However, studies on similar 2-amino-5-halopyridines have shown that selective C-N coupling at the halide position is feasible without protecting the amino group by using appropriate ligands, such as 1,2-diols. rsc.orgrsc.org

The table below presents typical conditions for Ullmann-type C-N coupling reactions applicable to this compound.

| Copper Source | Ligand | Base | Solvent | Typical Temp. (°C) | Coupling Partner |

| CuI (5-10 mol%) | L-Proline | K₂CO₃, K₃PO₄ | DMSO | 90-110 | Amines, Amides |

| CuI (10 mol%) | 1,2-Cyclohexanediol | K₃PO₄ | Dioxane | 110 | Amines, Heterocycles |

| CuI (10 mol%) | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | N-Heterocycles |

| CuI (10 mol%) | (None) | K₂CO₃, t-BuOK | DES | 60-100 | Amines |

| DES = Deep Eutectic Solvent nih.govfrontiersin.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged Meisenheimer intermediate. For this pathway to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. youtube.com

The pyridazine nucleus is an electron-deficient heterocycle, which inherently makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. youtube.com This would suggest that SNAr at the C-6 position of this compound is possible. However, the reaction is strongly influenced by other substituents on the ring. The amino group at the C-4 position is a powerful electron-donating group by resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby deactivating the ring towards nucleophilic attack.

Therefore, this compound is expected to be significantly less reactive in SNAr reactions compared to pyridazines bearing electron-withdrawing groups. While the iodine is a good leaving group, forcing conditions (high temperatures, strong nucleophiles) would likely be required to achieve substitution, and yields may be low. Recent computational and experimental work has also suggested that many reactions traditionally classified as SNAr, particularly on heterocycles, may proceed through a concerted mechanism (cSNAr) rather than via a discrete Meisenheimer intermediate. nih.govnih.gov Regardless of the precise mechanism, the deactivating effect of the 4-amino group remains a significant barrier to this transformation.

Reductive Dehalogenation Strategies

The carbon-iodine bond in this compound is the most labile site for reductive cleavage due to the relatively low bond dissociation energy. Reductive dehalogenation provides a straightforward method to synthesize Pyridazin-4-amine, removing the iodine substituent while preserving the core heterocyclic structure.

Catalytic hydrogenation is a primary strategy for this transformation. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process is generally efficient under mild temperature and pressure conditions. The selection of solvent can range from alcohols like ethanol (B145695) to esters like ethyl acetate. A basic additive, such as triethylamine (B128534) or potassium carbonate, is often included to neutralize the hydroiodic acid (HI) formed during the reaction, preventing protonation of the basic pyridazine ring which could inhibit the catalyst's activity.

Alternative methods for reductive dehalogenation include the use of dissolving metal reductions or transfer hydrogenation. Reagents such as zinc powder in acetic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can also effectively replace the iodine atom with a hydrogen atom. The general reactivity for reductive dehalogenation of aryl halides is I > Br > Cl, making the C-I bond in the substrate particularly susceptible to cleavage semanticscholar.org. While these methods are effective for dehalogenation, care must be taken as some conditions, particularly more forceful catalytic hydrogenation, could potentially reduce the pyridazine ring itself, though this typically requires more vigorous conditions nih.gov.

Table 1: Representative Reductive Dehalogenation Conditions

| Reagent System | Catalyst | Solvent | Product |

|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | Ethanol | Pyridazin-4-amine |

| HCOOH·NEt₃ | 5% Pd/C | Methanol | Pyridazin-4-amine |

| Zn powder | Acetic Acid | Dioxane | Pyridazin-4-amine |

Reactivity at the Amino Group (Pyridazin-4-amine)

The exocyclic amino group at the C4 position behaves as a typical, albeit somewhat deactivated, aromatic amine. Its nucleophilicity allows for a variety of standard transformations used to modify amino groups, including acylation, alkylation, and diazotization.

The 4-amino group of this compound readily undergoes acylation upon treatment with various acylating agents to form the corresponding amides. This reaction is fundamental for introducing new functional groups and extending the molecular framework. Common reagents for this transformation include acyl chlorides and carboxylic anhydrides. researchgate.netsurrey.ac.uk

The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). A non-nucleophilic base, for instance, pyridine (B92270) or triethylamine, is generally added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. In a direct parallel, the acylation of structurally similar aminopyridines, such as 5-iodo-2-aminopyridine, with anhydrides proceeds chemoselectively at the exocyclic amino group to furnish the corresponding amido acids or carboximides. mdpi.com

Table 2: Examples of Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | DCM | N-(6-Iodopyridazin-4-yl)acetamide |

| Benzoyl Chloride | Pyridine | THF | N-(6-Iodopyridazin-4-yl)benzamide |

| Acetic Anhydride (B1165640) | - | Acetic Acid | N-(6-Iodopyridazin-4-yl)acetamide |

| Succinic Anhydride | Triethylamine | DMF | 4-((6-Iodopyridazin-4-yl)amino)-4-oxobutanoic acid |

The nitrogen atom of the amino group can be further functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

Arylation of the amino group is most effectively accomplished using palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. univ.kiev.uanih.gov In this reaction, this compound acts as the amine coupling partner and is reacted with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate). This powerful reaction enables the synthesis of N-aryl-6-iodopyridazin-4-amines, which are challenging to prepare via classical methods. univ.kiev.ua

Table 3: Examples of N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Catalyst/Reducing Agent | Product |

|---|---|---|---|

| Reductive Amination | Benzaldehyde | NaBH₃CN | N-Benzyl-6-iodopyridazin-4-amine |

| Reductive Amination | Acetone | NaBH(OAc)₃ | N-Isopropyl-6-iodopyridazin-4-amine |

| Buchwald-Hartwig | Bromobenzene, NaOtBu | Pd₂(dba)₃, BINAP | N-Phenyl-6-iodopyridazin-4-amine |

| Buchwald-Hartwig | 4-Chlorotoluene, Cs₂CO₃ | Pd(OAc)₂, Xantphos | 6-Iodo-N-(p-tolyl)pyridazin-4-amine |

The primary amino group at the C4 position can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently replaced by a wide range of functional groups. The diazotization is carried out by treating an acidic solution of this compound with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C).

The resulting 6-iodopyridazin-4-diazonium salt is typically unstable and used immediately in subsequent reactions. Through Sandmeyer-type reactions, the diazonium group can be displaced by various nucleophiles, most commonly in the presence of a copper(I) salt catalyst. For example, treatment with CuCl, CuBr, or CuCN introduces a chloro, bromo, or cyano group, respectively, at the C4 position. Heating the diazonium salt in water yields the corresponding 4-hydroxy derivative, while reaction with potassium iodide would yield 4,6-diiodopyridazine. Furthermore, the diazonium group can be removed entirely and replaced with a hydrogen atom (dediazoniation) by treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

The 4-amino group, being adjacent to a ring nitrogen (N1), can participate in condensation reactions with 1,3-dicarbonyl compounds to construct fused heterocyclic rings. This is a common strategy for synthesizing pyridopyrimidines and related systems. nih.gov

In a typical reaction, this compound is heated with a β-ketoester (e.g., ethyl acetoacetate) or a 1,3-diketone (e.g., acetylacetone) in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or acetic acid. The reaction proceeds via initial formation of an enamine intermediate by condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization via attack of the ring nitrogen onto the second carbonyl group, and subsequent dehydration to afford the aromatic fused ring system. This provides a direct route to substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives.

Table 4: Synthesis of Fused Systems via Condensation

| 1,3-Dicarbonyl Compound | Catalyst | Product |

|---|---|---|

| Acetylacetone | PPA | 8-Iodo-2,4-dimethylpyrido[4,3-d]pyrimidine |

| Ethyl Acetoacetate | Acetic Acid | 8-Iodo-4-methylpyrido[4,3-d]pyrimidin-2(1H)-one |

| Diethyl Malonate | NaOEt | 8-Iodopyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione |

Reactivity of the Pyridazine Heterocyclic Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. In this compound, the reactivity of the core is significantly influenced by the attached iodo and amino groups.

The iodine atom at C6 is an excellent leaving group, making this position a primary site for nucleophilic aromatic substitution (SNAr) reactions, although such reactions on pyridazine rings can be complex. More synthetically valuable is the use of the C-I bond in transition-metal-catalyzed cross-coupling reactions. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C6 position. Well-established methodologies such as the Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings can be employed to introduce a vast array of aryl, vinyl, alkynyl, and alkyl groups, respectively. The electron-donating amino group at C4 can influence the electronic properties of the ring, potentially affecting the rates and yields of these coupling reactions.

Conversely, the electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution exceedingly difficult. The amino group is a strong activating group, but its effect is often insufficient to overcome the inherent deactivation of the diazine ring. Furthermore, reactions under acidic conditions will lead to protonation of the ring nitrogens, further deactivating the system towards electrophiles.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov However, the pyridazine ring system is inherently resistant to EAS reactions due to the electron-withdrawing effect of the two adjacent nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivation is further compounded in acidic conditions (often required for EAS) where the nitrogen atoms can be protonated, creating a positively charged ring that strongly repels incoming electrophiles. wikipedia.org

Despite this general lack of reactivity, the presence of the strongly activating amino (-NH₂) group at the C4 position can partially mitigate the ring's deactivation. The amino group donates electron density into the ring via resonance, particularly at the ortho and para positions relative to it. lkouniv.ac.in In the case of this compound, the C5 position is ortho to the amino group and could potentially be a site for electrophilic attack.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

| Amino (-NH₂) Group | C4 | Electron-donating (resonance) | Activating | Ortho, Para |

| Iodo (-I) Group | C6 | Electron-withdrawing (inductive), Weakly donating (resonance) | Deactivating | Ortho, Para |

| Ring Nitrogens | N1, N2 | Electron-withdrawing (inductive) | Strongly Deactivating | Meta |

This table summarizes the electronic influence of substituents on the pyridazine ring in the context of Electrophilic Aromatic Substitution.

Considering these factors, any potential EAS reaction would be expected to occur at the C5 position, which is activated by the amino group. However, the combined deactivating effects of the ring nitrogens and the iodine atom mean that forcing conditions would likely be required, and yields may be low. youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene derivatives, are generally not feasible for pyridazine itself and are highly challenging even with the activating amino group present. wikipedia.org

Cycloaddition Reactions

The electron-deficient nature of the pyridazine ring makes it an excellent candidate for participating in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.comlibretexts.org In this type of reaction, the electron-poor pyridazine acts as the diene component, reacting with an electron-rich dienophile (such as an enamine or an ynamine). This reaction pathway provides a powerful method for the construction of new fused heterocyclic systems.

The intramolecular variant of this reaction is particularly valuable for synthesizing complex polycyclic structures. mdpi.com For this compound, a suitable dienophilic side chain could be introduced, for example, by N-alkylation of the amino group. Subsequent thermal induction could then trigger an intramolecular [4+2] cycloaddition, leading to the formation of a new ring system with concomitant expulsion of nitrogen gas (N₂), a common feature of Diels-Alder reactions with diazines. mdpi.com

While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of pyridazines in cycloadditions is well-established. mdpi.comorganic-chemistry.orgnih.gov The reaction proceeds via a pericyclic transition state, and its facility is often enhanced by activating groups on the dienophile and the inherent electronic properties of the pyridazine diene. nih.gov

Ring-Opening and Rearrangement Pathways

Pyridazine derivatives can undergo various rearrangement and ring-opening reactions, often under specific conditions or with particular substitution patterns. One notable transformation is the ring-contraction of pyridazinone derivatives into pyrazoles. nih.gov Although this compound is not a pyridazinone, it serves as a precursor to such compounds. For instance, derivatization of the amino group followed by hydrolysis or other transformations could potentially lead to a pyridazinone structure, which might then be susceptible to rearrangement.

Another potential pathway involves the cleavage of the N-N bond, although this typically requires harsh conditions such as reductive cleavage or photochemical excitation. More commonly, rearrangements are driven by the formation of a more stable heterocyclic system. For example, under certain reaction conditions, intermediates formed during substitution reactions can undergo ring-opening followed by recyclization to afford different isomeric structures. mdpi.com While specific pathways for this compound are not explicitly detailed, the general susceptibility of the pyridazine core to such transformations highlights an area for potential synthetic exploration.

Multi-site Functionalization Strategies for this compound

This compound is a polyfunctional scaffold with three primary sites for chemical modification: the C6-Iodo group, the C4-amino group, and the C-H bonds of the pyridazine ring. The distinct reactivity of these sites allows for the development of strategies for controlled, stepwise derivatization.

Chemo- and Regioselective Transformations for Complex Derivatives

Chemoselectivity refers to the preferential reaction of one functional group over another. researchgate.net In this compound, a key chemoselective challenge is to perform reactions at one site without affecting the other. For example, in a Buchwald-Hartwig amination, careful selection of the catalyst, ligand, and base is crucial to ensure that the coupling occurs at the C-I bond rather than involving the existing C4-amino group.

Regioselectivity becomes important when considering reactions at the C-H bonds of the pyridazine ring. As discussed under EAS (Section 3.3.1), the C5 position is the most likely site for electrophilic attack due to activation from the C4-amino group. Conversely, metalation-alkylation sequences, which involve deprotonation with a strong base followed by reaction with an electrophile, might target a different position depending on the directing effects of the substituents and the steric environment. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly if a leaving group is present at an activated position. researchgate.net

Synthesis of Polyfunctionalized Pyridazine Compounds

The combination of sequential and chemoselective strategies enables the synthesis of highly complex, polyfunctionalized pyridazine compounds from this compound. researchgate.net A general synthetic approach could involve the following steps:

Initial Derivatization: Modification of the C4-amino group (e.g., acylation) to install a desired functionality or a protecting group.

C6 Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with an arylboronic acid) to introduce a substituent at the C6 position.

C5 Functionalization: A regioselective reaction, such as a directed metalation or a challenging EAS, to introduce a third substituent at the C5 position.

Final Elaboration: Deprotection or further modification of the substituent at the C4 position.

This multi-step approach allows for precise control over the substitution pattern, leading to the creation of trisubstituted pyridazines with diverse functionalities, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 6 Iodopyridazin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local chemical environment of magnetically active nuclei. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum of 6-Iodopyridazin-4-amine (B6241061) is expected to be relatively simple, showing distinct signals for the aromatic protons on the pyridazine (B1198779) ring and the protons of the amine group. The chemical shifts are influenced by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing and anisotropic effects of the iodine atom and the ring nitrogens.

The pyridazine ring contains two protons. The proton at the C5 position (H-5) is adjacent to the amino group, while the proton at the C3 position (H-3) is flanked by a ring nitrogen and the carbon bearing the iodine atom.

H-5: This proton is expected to appear at a relatively upfield chemical shift (estimated ~6.5-7.0 ppm) due to the strong electron-donating effect of the adjacent amino group.

H-3: This proton is anticipated to be significantly downfield (estimated ~8.0-8.5 ppm). Its deshielding is caused by the proximity to the electronegative ring nitrogen (N-2) and the carbon (C-6) substituted with an electron-withdrawing iodine atom.

Amine Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet in the range of 4.5-6.0 ppm. The exact chemical shift and peak shape can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

The two ring protons, H-3 and H-5, are not adjacent and are expected to show minimal to no spin-spin coupling, appearing as singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.5 | Singlet (s) |

| H-5 | 6.5 - 7.0 | Singlet (s) |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts are dictated by the hybridization and the electronic environment, particularly the influence of the nitrogen, iodine, and amino substituents.

C-4: The carbon atom directly attached to the electron-donating amino group (C-4) is expected to be significantly shielded and appear at a higher field (further upfield, estimated ~155-160 ppm) compared to other carbons in similar aromatic systems.

C-6: The carbon atom bonded to the iodine (C-6) will experience a strong shielding effect, known as the "heavy atom effect," causing its signal to appear far upfield (estimated ~95-105 ppm). This is a highly characteristic shift for iodinated aromatic carbons.

C-5: This carbon, situated between the two substituted carbons, will be influenced by both the electron-donating amino group at C-4 and the iodo-substituted C-6. Its resonance is predicted to be in the range of ~110-115 ppm.

C-3: The C-3 carbon is adjacent to two ring nitrogens, which strongly deshield it, causing it to resonate at a lower field (further downfield, estimated ~145-150 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 145 - 150 |

| C-4 (-NH₂) | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 (-I) | 95 - 105 |

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. researchgate.net For this compound, three distinct nitrogen signals are expected: two for the heterocyclic ring nitrogens (N-1 and N-2) and one for the exocyclic amino group. researchgate.net

The chemical shifts of nitrogen atoms in diazines are highly sensitive to substituent effects. researchgate.net

Ring Nitrogens (N-1, N-2): Pyridine-like nitrogens typically resonate in a specific region of the ¹⁵N NMR spectrum. The electronic effects of the amino and iodo groups will influence their precise chemical shifts, allowing for their differentiation. Based on studies of aminopyridines and other diazines, these nitrogens are expected to have significantly different chemical shifts from the amino nitrogen. researchgate.netresearchgate.net

Amino Nitrogen (-NH₂): The nitrogen of the primary amino group is expected to be more shielded and appear at a much higher field (more upfield) compared to the ring nitrogens, consistent with typical values for aromatic amines. science-and-fun.de

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between H-3 and H-5, confirming their lack of a direct coupling relationship and supporting their assignment as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals: H-3 to C-3 and H-5 to C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

The amine protons (-NH₂) showing correlations to C-4 and C-5.

Proton H-3 showing correlations to C-4 and C-5.

Proton H-5 showing correlations to C-3, C-4, and C-6. These correlations would provide unequivocal proof of the substituent positions on the pyridazine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. A NOESY spectrum could potentially show a cross-peak between the amine protons and the H-5 proton, confirming their spatial proximity.

Mass Spectrometry (MS) Approaches

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₄IN₃), the exact mass can be calculated with high precision.

Molecular Formula: C₄H₄IN₃

Monoisotopic Mass: 220.9450 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. While direct MS/MS studies on this compound are not extensively published, a fragmentation pathway can be proposed based on the known behavior of related iodo-aromatic and aminopyridazine compounds. cambridge.orgnih.govresearchgate.net

Typically initiated from the protonated molecular ion ([M+H]⁺), the fragmentation of this compound under collision-induced dissociation (CID) would likely proceed through several key steps. The carbon-iodine bond is relatively weak and represents a probable initial site of fragmentation.

Proposed Fragmentation Pathway:

Loss of Iodine: The primary fragmentation event is anticipated to be the homolytic or heterolytic cleavage of the C-I bond. This can result in the loss of an iodine radical (I•) or a neutral HI molecule, leading to a significant fragment ion.

Ring Cleavage: Following the initial loss, the pyridazine ring itself can undergo characteristic cross-ring cleavages. nih.gov Fused pyridazine systems are known to fragment across the heterocyclic ring, often initiated by the loss of N₂ or HCN. scilit.com

Loss of Amino Group: Fragmentation involving the amino group, such as the loss of ammonia (B1221849) (NH₃) or a related radical, can also occur, although this is often a secondary pathway compared to the cleavage of the weaker C-I bond. miamioh.edu

This analysis allows for the confirmation of the molecular structure by correlating the observed fragment masses with the expected pieces of the parent molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Probable Fragmentation Mechanism |

| 222.0 [M+H]⁺ | 95.0 | I• (Iodine radical) | Initial cleavage of the C-I bond |

| 222.0 [M+H]⁺ | 94.0 | HI (Hydrogen Iodide) | Elimination of HI |

| 95.0 | 67.0 | N₂ (Nitrogen) | Pyridazine ring rupture |

| 95.0 | 68.0 | HCN (Hydrogen Cyanide) | Pyridazine ring cleavage |

Ionization Techniques (e.g., ESI, APCI, EI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The compound's polarity, thermal stability, and molecular weight dictate the most suitable method.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like this compound, which contains a basic amino group and polar nitrogen atoms in the pyridazine ring. nih.gov ESI typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and for selecting the precursor ion in MS/MS experiments. rsc.org However, care must be taken with mobile phase additives, as some, like formic acid, have been shown to induce deiodination in the ESI source for certain iodinated aromatic compounds. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for a broad range of compounds, including those with moderate polarity. nih.gov It is generally less susceptible to matrix effects and ion suppression than ESI. upce.cz For nitrogen-containing heterocycles, APCI often produces abundant protonated molecular ions, providing clear molecular weight information. researchgate.net This technique serves as a valuable alternative or complement to ESI for the analysis of pyridazine derivatives.

Electron Ionization (EI): EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation. scilit.com While this can provide a detailed fragmentation "fingerprint" useful for structural elucidation and library matching, the molecular ion peak (M⁺•) for compounds like this compound may be weak or entirely absent. aip.org The primary fragmentation would likely involve the loss of the iodine atom, followed by complex rearrangements and ring fissions. cambridge.org

For general analysis and molecular weight confirmation, ESI and APCI are the preferred methods due to their soft nature. EI is more valuable for detailed structural studies where fragmentation patterns are the primary focus.

| Ionization Technique | Typical Ion(s) Formed | Suitability for this compound | Advantages | Disadvantages |

| Electrospray (ESI) | [M+H]⁺ | High | Soft ionization, minimal fragmentation, good for polar compounds | Susceptible to ion suppression, potential for in-source deiodination |

| APCI | [M+H]⁺ | High | Tolerant of various solvents, less matrix effect, good for moderately polar compounds | Can have lower sensitivity for highly polar or ionic compounds compared to ESI |

| Electron Ionization (EI) | M⁺•, numerous fragments | Moderate | Provides detailed fragmentation pattern for structural confirmation | Molecular ion may be weak or absent, complex spectra |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Absorption Bands of Amino and Iodo Groups

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its functional groups.

Amino (-NH₂) Group: The primary amine group gives rise to several characteristic absorption bands. In the IR spectrum, two bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. A scissoring (bending) vibration (δNH₂) is expected around 1650-1600 cm⁻¹. Other deformation modes, such as wagging and twisting, appear at lower frequencies.

Iodo (C-I) Group: The carbon-iodine stretching vibration (νC-I) is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range. mdpi.com This is due to the high mass of the iodine atom, which results in a low vibrational frequency according to Hooke's law. This band may be weak in the IR spectrum but can sometimes be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3350 | Medium |

| Amino (-NH₂) | N-H Scissoring (Bending) | ~1620 | Medium-Strong |

| Iodo (C-I) | C-I Stretch | 500 - 600 | Weak-Medium |

Data is predicted based on values for analogous aminopyridine and iodo-aromatic compounds. mdpi.com

Pyridazine Ring Vibrations

The pyridazine ring exhibits a series of characteristic vibrations that are sensitive to substitution.

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring result in a set of bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com The exact positions and intensities of these bands are influenced by the electronic effects of the iodo and amino substituents.

Ring Breathing: A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is expected in the Raman spectrum, typically around 1000 cm⁻¹. nih.gov The frequency of this mode can be a sensitive indicator of substitution on the ring. nih.gov

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). elixirpublishers.comcore.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and C=C Ring Stretch | 1600 - 1400 |

| Ring Breathing Mode | ~1000 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 950 - 800 |

Data is predicted based on values for pyridazine and substituted pyridine (B92270)/pyrazine compounds. elixirpublishers.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related aminopyridine and substituted pyridazine structures allows for a reliable prediction of its key structural features. nih.govacs.org

Molecular Geometry: The pyridazine ring is expected to be essentially planar. The C-I bond length would be approximately 2.10 Å. The C-N bond length of the amino group is expected to be shorter than a typical C-N single bond, indicating some degree of sp² hybridization and resonance with the aromatic ring. nih.gov

Conformational Analysis: As the molecule is largely rigid and planar, conformational analysis would primarily concern the orientation of the N-H bonds of the amino group relative to the ring and potential minor puckering or deviations from planarity in the solid state.

| Structural Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aminopyridines nih.govresearchgate.net |

| C-I Bond Length | ~2.10 Å | Standard for iodo-aromatic compounds |

| C-NH₂ Bond Length | ~1.36 Å | Shorter due to resonance with the ring nih.gov |

| Pyridazine Ring | Planar | Characteristic of aromatic heterocycles |

| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonding | Presence of amino donor and ring nitrogen acceptors |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of a solid material. It is an indispensable tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability, making their characterization critical in pharmaceutical and materials science.

In the analysis of this compound and its derivatives, PXRD is employed to obtain a unique diffraction pattern, which serves as a "fingerprint" for a specific crystalline form. The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the crystal structure.

Hypothetical PXRD Data for a Crystalline Phase of a this compound Derivative:

The following interactive table presents hypothetical PXRD data for a crystalline form of a derivative of this compound. This data illustrates the typical information obtained from a PXRD experiment.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.6 | 3.48 | 50 |

| 28.9 | 3.09 | 40 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The presence of sharp peaks in the diffractogram would indicate a highly crystalline material. Conversely, a broad halo with no distinct peaks would suggest an amorphous solid. By comparing the PXRD patterns of different batches or samples prepared under various conditions, one can identify the presence of different polymorphs or crystalline phases. For example, a study on (RS)-trichlormethiazide demonstrated the determination of its crystal structure from laboratory X-ray powder diffraction data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region.

For this compound and its derivatives, the pyridazine ring, the amino group, and the iodine substituent all contribute to the electronic transitions observed in the UV-Vis spectrum. The pyridazine ring is an aromatic heterocycle with π electrons that can undergo π → π* transitions. The amino group, being an auxochrome, possesses non-bonding electrons (n electrons) that can be excited to anti-bonding orbitals (n → π* transitions). The iodine atom can also influence the electronic transitions through its electron-donating and withdrawing effects.

While the specific UV-Vis spectrum for this compound is not widely published, data from related aminopyridine and pyridazine derivatives can provide insight into the expected absorption maxima (λmax). For example, the UV absorption spectra of aminopyridines have been studied to understand their electronic structure. acs.org Generally, aromatic and heteroaromatic compounds exhibit strong absorption bands in the UV region.

Expected Electronic Transitions and Absorption Maxima for this compound:

The following interactive table outlines the expected electronic transitions and hypothetical absorption maxima for this compound in a non-polar solvent.

| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 300 | High |

| n → π | 300 - 400 | Low to Medium |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of other functional groups in the molecule. For instance, studies on various pyridazine derivatives have shown that the intramolecular charge transfer bands (π-π*) in the UV region are dependent on the nature of donor and acceptor moieties within the molecule. sharif.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a newly synthesized compound like this compound, elemental analysis is a crucial step in verifying its empirical formula and assessing its purity.

The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis. In this process, a small, precisely weighed amount of the sample is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The percentages of these elements are then calculated. The percentage of iodine can be determined by other methods, such as titration or ion chromatography after decomposition of the compound.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed structure and purity of the compound.

Theoretical vs. Experimental Elemental Analysis Data for this compound (C₄H₄IN₃):

The following interactive table presents the theoretical elemental composition of this compound and provides a column for hypothetical experimental results to illustrate the comparison.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 21.74 | 21.70 |

| Hydrogen (H) | 1.82 | 1.85 |

| Iodine (I) | 57.42 | 57.35 |

| Nitrogen (N) | 19.01 | 19.10 |

The experimental data in this table is hypothetical and for illustrative purposes only.

Numerous studies on the synthesis of new pyridazine derivatives report the use of elemental analysis to confirm the structure of the synthesized compounds. nih.gov For example, the characterization of novel pyridazine derivatives often includes elemental analysis data that aligns with the calculated values for the proposed structures.

Theoretical and Computational Investigations of 6 Iodopyridazin 4 Amine

Molecular Dynamics Simulations for Conformational Analysis

Comprehensive searches of scientific literature and computational chemistry databases have not yielded specific studies on the molecular dynamics simulations and conformational analysis of 6-iodopyridazin-4-amine (B6241061). While molecular dynamics is a powerful tool for understanding the behavior of molecules over time, it appears that this specific compound has not been the subject of such detailed computational investigation.

Solvent Effects in Computational Studies

There is currently a lack of published research focusing on the solvent effects in computational studies of this compound. The interaction of solvent molecules with a solute can significantly influence its conformation and reactivity, and this is an area that warrants future investigation for this compound.

Dynamic Behavior of this compound

Detailed studies on the dynamic behavior of this compound are not available in the current body of scientific literature. Understanding the dynamic nature of this molecule would provide valuable insights into its properties and potential applications.

Reaction Mechanism Modeling

At present, there are no specific studies available that model the reaction mechanisms of this compound through computational methods. Such studies would be instrumental in elucidating the pathways of its chemical transformations.

Transition State Analysis for Key Transformations

Information regarding the transition state analysis for key chemical transformations involving this compound is not found in the existing scientific literature. This type of analysis is crucial for understanding the kinetics and energy barriers of its reactions.

Energy Profiles of Reaction Pathways

There is no available research that details the energy profiles of reaction pathways for this compound. Mapping the energy landscape of its reactions would provide a deeper understanding of its chemical behavior.

Rational Design of Catalysts and Reagents based on Computational Insights

The scientific literature does not currently contain studies on the rational design of catalysts and reagents for reactions involving this compound based on computational insights. Future computational work could significantly accelerate the discovery of efficient catalytic systems for this compound.

Strategic Utilization of 6 Iodopyridazin 4 Amine in Complex Molecule Synthesis

As a Key Building Block for Nitrogen-Containing Heterocyclic Systems

The prevalence of nitrogen-containing heterocycles in pharmaceuticals and biologically active compounds makes 6-Iodopyridazin-4-amine (B6241061) a valuable precursor. msesupplies.comnih.gov Its inherent functionalities are ideal for constructing more elaborate heterocyclic frameworks, including fused and multicyclic systems.

The dual functionality of this compound provides a platform for annulation reactions, where an additional ring is built onto the existing pyridazine (B1198779) scaffold. The amino group at the C4 position can act as a nucleophile or be transformed into other functional groups to facilitate cyclization. For instance, it can participate in condensation reactions with bifunctional electrophiles to form a new ring.

Moreover, the iodine atom at the C6 position is a key handle for transition-metal-catalyzed reactions. A common strategy involves an initial cross-coupling reaction (e.g., Sonogashira coupling to introduce an alkyne) followed by an intramolecular cyclization event, leading to the formation of fused systems such as pyrazolopyridazines or pyridotriazines. chula.ac.ththaiscience.info General synthetic routes often involve the reaction of a substituted pyridazine with reagents like hydrazine (B178648) hydrate (B1144303) or acetic anhydride (B1165640) to yield fused azine derivatives. nih.govmdpi.com

| Fused System Example | General Synthetic Strategy | Role of this compound Functionality |

| Pyrazolo[3,4-c]pyridazine | Reaction of a dihydropyridazinone with hydrazine hydrate. thaiscience.info | The amino group can be converted to a hydrazinyl group, which then acts as a key nucleophile for ring closure. |

| Pyridazino[4,3-e] thaiscience.infonih.govmdpi.comtriazine | Reaction of a hydrazinylpyridazine with reagents like carbon disulfide. nih.gov | The amino group is a precursor to the necessary hydrazinyl moiety for building the triazine ring. |

| Oxazolo[5,4-c]pyridazine | Intramolecular cyclization of a pyridazinone derivative using reagents like ethyl chloroformate. nih.gov | The amino group can be modified to facilitate the formation of the oxazole (B20620) ring. |

| Pyrido[4,3-d]pyrimidine | Cyclization involving a piperidinecarboxylate and urea, followed by functionalization. nih.gov | The pyridazine core serves as the foundation, with the amino and iodo groups acting as points for building the fused pyridine (B92270) ring. |

Beyond simple fused systems, this compound is instrumental in the assembly of complex multicyclic scaffolds. The orthogonal reactivity of its iodo and amino groups allows for a stepwise and controlled construction of these architectures. A synthetic sequence can be designed where the C-I bond is first utilized in a cross-coupling reaction to attach a new cyclic moiety. Subsequently, the amino group can be elaborated to construct a third ring system.

For example, a Suzuki coupling reaction at the C6 position can introduce a functionalized aryl or heteroaryl ring. The amino group at C4 can then be acylated and cyclized to form a third heterocyclic ring, resulting in a complex, three-dimensional molecule. This stepwise approach is fundamental in diversity-oriented synthesis, enabling the creation of sp3-rich compounds with distinct structural features. nih.gov This strategy is crucial for building libraries of compounds for screening in drug discovery. nih.gov

Role in the Construction of Advanced Organic Frameworks

The predictable and versatile reactivity of this compound makes it an ideal precursor for advanced organic frameworks, where precise control over the final structure and functionality is paramount.

The utility of this compound as a precursor stems from the distinct chemical pathways available for its two functional groups. This differential reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent transformations.

The C6-Iodo position is highly susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions, which are foundational for C-C, C-N, and C-O bond formation. In contrast, the C4-Amino group behaves as a typical aromatic amine, readily undergoing acylation, alkylation, sulfonylation, and condensation reactions. This orthogonality is the key to generating a vast array of structurally diverse pyridazine derivatives from a single starting material.

| Reaction at C6-Iodo Position | Reaction at C4-Amino Position | Resulting Structural Motif |

| Suzuki Coupling (with Ar-B(OH)₂) | - | Introduction of an aryl or heteroaryl group. |

| Sonogashira Coupling (with R-C≡CH) | - | Introduction of an alkynyl group. |

| Heck Coupling (with an alkene) | - | Introduction of a vinyl group. |

| Buchwald-Hartwig Amination (with R₂NH) | - | Formation of a C-N bond with a secondary amine. |

| - | Acylation (with R-COCl) | Formation of an amide bond. |

| - | Sulfonylation (with R-SO₂Cl) | Formation of a sulfonamide bond. |

| - | Reductive Amination (with R₂C=O) | Formation of a secondary or tertiary amine. |

| - | Condensation (with β-ketoesters) | Formation of heterocyclic rings (e.g., pyrimidines). |

The construction of poly-functionalized molecules requires a synthetic plan that can introduce and manipulate multiple chemical features in a controlled manner. This compound is well-suited for this purpose. A typical synthetic strategy involves leveraging the robust and high-yielding nature of palladium-catalyzed cross-coupling reactions at the iodine-bearing position first. This step introduces a significant molecular fragment that can itself contain other functional groups.

Following the modification at C6, the amino group at C4 provides a secondary site for diversification. This two-step functionalization strategy allows for the creation of molecules with multiple points of interaction, which is a key principle in the design of high-affinity ligands for biological targets. For instance, a molecule could be synthesized to have an aryl group at C6 for π-stacking interactions and a hydrogen-bond-donating amide group at C4.

A hypothetical pathway illustrates this utility:

Step 1 (C6 Functionalization): A Sonogashira coupling of this compound with trimethylsilylacetylene (B32187) introduces an alkyne, which is then deprotected.

Step 2 (C4 Functionalization): The amino group of the resulting 6-ethynylpyridazin-4-amine is acylated with a functionalized acyl chloride (e.g., one containing a solubilizing morpholine (B109124) ring).

Step 3 (Further C6 Elaboration): The terminal alkyne introduced in Step 1 undergoes a click reaction (cycloaddition) with an azide (B81097) to introduce a triazole ring, adding another heterocyclic element and a point for hydrogen bonding.

This sequence results in a complex, poly-functionalized molecule that would be difficult to access through other synthetic routes.

Development of Libraries of Pyridazine-Based Compounds

In modern drug discovery, the rapid synthesis of large numbers of related compounds, known as chemical libraries, is essential for identifying new lead structures. dntb.gov.ua this compound is an excellent scaffold for combinatorial and parallel synthesis due to its two independent points of diversification.

Using parallel synthesis, the core scaffold can be reacted with a set of diverse building blocks at one position, and the resulting products can then be reacted with a second set of building blocks at the other position. For example, starting with this compound, a matrix of products can be generated by:

Reacting the starting material with a diverse set of 20 different boronic acids in a Suzuki coupling reaction to create 20 unique 6-arylpyridazin-4-amines.

Splitting these 20 intermediates into 20 separate reaction vessels each.

Reacting each of the 20 intermediates with a diverse set of 20 different acyl chlorides.

This process would generate a library of 400 (20 x 20) unique, structurally related compounds. Each compound would share the central pyridazin-4-amine core but differ in the substituents at the C6 and C4-amide positions. Such libraries are invaluable for structure-activity relationship (SAR) studies, where researchers systematically probe the effect of structural changes on biological activity. dntb.gov.ua

| Library Design Based on this compound | |||

| Scaffold | Diversification Point 1 (C6-Position) | Diversification Point 2 (C4-Position) | Potential Library Size |

| This compound | Suzuki Coupling with a set of Boronic Acids (R¹-B(OH)₂) | Acylation with a set of Acyl Chlorides (R²-COCl) | (Number of Boronic Acids) x (Number of Acyl Chlorides) |

| Sonogashira Coupling with a set of Alkynes (R¹-C≡CH) | Sulfonylation with a set of Sulfonyl Chlorides (R²-SO₂Cl) | (Number of Alkynes) x (Number of Sulfonyl Chlorides) | |

| Buchwald-Hartwig Amination with a set of Amines (R¹₂NH) | Reductive Amination with a set of Aldehydes (R²-CHO) | (Number of Amines) x (Number of Aldehydes) |

Due to the absence of specific research data and literature detailing the direct application of this compound in the specified advanced synthesis strategies, we are unable to generate the requested article.

Extensive searches for the use of this compound in parallel synthesis, diversity-oriented synthesis (DOS), and the design of specific advanced synthetic intermediates or lead scaffolds did not yield relevant, detailed scientific findings. The available information discusses these synthetic methodologies in a general context but does not provide concrete examples or data involving the strategic utilization of this compound.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be constructed. The foundational information necessary to produce a thorough and informative piece on this specific compound within the requested outline is not present in the public domain or scientific databases accessible.

Emerging Research Frontiers and Future Perspectives for 6 Iodopyridazin 4 Amine

Development of Novel Catalytic Methodologies for Selective Functionalization

The iodine atom on the pyridazine (B1198779) ring serves as a prime handle for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. While specific literature on 6-Iodopyridazin-4-amine (B6241061) is scarce, the reactivity of similar iodo-heterocycles provides a roadmap for future exploration. Key catalytic methodologies that could be developed for its selective functionalization include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. nih.govnih.gov It is anticipated that this compound could readily couple with a wide range of boronic acids and esters to generate novel biaryl and heteroaryl pyridazine derivatives. These products could be of interest in medicinal chemistry and materials science. nih.govresearchgate.net

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active compounds. mychemblog.comwikipedia.org The Buchwald-Hartwig amination of this compound with various primary and secondary amines would provide access to a diverse library of substituted aminopyridazines. mychemblog.comlibretexts.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org Applying this methodology to this compound would yield alkynylpyridazine derivatives, which are valuable precursors for more complex heterocyclic systems and functional materials. nih.govscirp.org

Heck Reaction: The Heck reaction couples the iodo-substituent with alkenes to form new carbon-carbon bonds, leading to the synthesis of vinylpyridazines. organic-chemistry.orgwikipedia.orgyoutube.com These products can serve as versatile intermediates for further chemical transformations.

Table 1: Potential Catalytic Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Boronic Acids/Esters | C-C | Aryl/Heteroaryl Pyridazines |

| Buchwald-Hartwig | Amines | C-N | Substituted Aminopyridazines |

| Sonogashira | Terminal Alkynes | C-C (sp-sp2) | Alkynylpyridazines |

| Heck | Alkenes | C-C (vinyl) | Vinylpyridazines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of efficient and scalable synthetic routes is a key objective in modern chemistry. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, safety, and throughput. researchgate.netresearchgate.netsynthiaonline.com The integration of this compound into these platforms could accelerate the discovery and optimization of new derivatives.

Flow chemistry, with its enhanced heat and mass transfer, could enable the safe and efficient execution of potentially hazardous reactions involving this compound. rsc.org Automated synthesis platforms, which combine robotic handling with in-line purification and analysis, would allow for the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. researchgate.netmerckmillipore.com

Applications in Advanced Materials Science as a Structural Component

The pyridazine ring system, with its inherent polarity and hydrogen bonding capabilities, is a promising scaffold for the design of advanced materials. nih.gov The functional handles on this compound—the iodo group for further elaboration and the amino group for hydrogen bonding and coordination—make it an attractive building block for:

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been investigated for their electroluminescent properties. The photophysical properties of molecules derived from this compound could be tuned through chemical modification to create novel emitters for OLEDs. nih.govmdpi.com